Macquarimicin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1E,3S,4R,6R,8S,11S,13R,15R)-13-hydroxy-6-methyl-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-diene-7,17,18-trione |
InChI |
InChI=1S/C19H22O5/c1-9-4-15-13(18(9)22)3-2-10-5-11(20)6-12-7-17(21)16(8-14(10)15)19(23)24-12/h2-3,8-15,20H,4-7H2,1H3/b16-8+/t9-,10-,11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
BYUKEFZLYIFNCB-MDRYBKLPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2/C=C/4\C(=O)C[C@@H](C[C@@H](C3)O)OC4=O |
Canonical SMILES |
CC1CC2C(C1=O)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |
Synonyms |
macquarimicin A |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Sourcing and Technical Profile of Macquarimicin A: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicin A is a microbial metabolite first identified as a product of soil-dwelling bacteria. While initially noted for its low antibacterial activity, subsequent research has revealed its potent and selective inhibition of membrane-bound neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways. This unique activity has positioned this compound as a valuable tool for studying lipid metabolism and as a potential lead compound in the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the natural source, production, isolation, and biological activity of this compound, with a focus on the experimental details relevant to scientific professionals.
Natural Source and Fermentation
This compound is naturally produced by strains of the actinomycete Micromonospora chalcea, which have been isolated from soil samples.[1] The production of this compound is achieved through submerged fermentation of these strains.
Fermentation Parameters
Quantitative data from a seven-day fermentation process are summarized in the table below. While the specific media composition for optimal this compound production is not explicitly detailed in the primary literature, related studies on Micromonospora chalcea utilize standard mycological media.
| Parameter | Value | Reference |
| Producing Organism | Micromonospora chalcea | [1] |
| Fermentation Time | 7 days | [1] |
| Yield of this compound | 27 mg/L | [1] |
| Monitoring Method | High-Performance Liquid Chromatography (HPLC) | [1] |
Suggested Fermentation Media
Based on the cultivation of Micromonospora chalcea strains, the following media can be considered for the fermentation process.
| Medium | Composition |
| GYM Streptomyces Medium (DSMZ Medium 65) | Glucose (4.0 g/L), Yeast Extract (4.0 g/L), Malt Extract (10.0 g/L), CaCO3 (2.0 g/L, omit for liquid culture), Agar (12.0 g/L for solid medium), Distilled Water (1000 mL), pH 7.2.[2] |
| Czapek Peptone Agar (DSMZ Medium 83) | Sucrose (30.0 g/L), NaNO3 (3.0 g/L), K2HPO4 (1.0 g/L), MgSO4 x 7H2O (0.5 g/L), KCl (0.5 g/L), FeSO4 x 7H2O (0.01 g/L), Yeast Extract (2.0 g/L), Peptone (5.0 g/L), Agar (15.0 g/L for solid medium), Distilled Water (1000 mL), pH 7.3.[2] |
Experimental Protocols
Fermentation and Isolation Workflow
The general workflow for the production and isolation of this compound from Micromonospora chalcea is outlined below.
Extraction and Purification Protocol
While a specific, detailed protocol for this compound is not available in the reviewed literature, a general procedure based on the isolation of similar microbial metabolites is as follows:
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. The mixture is agitated vigorously to ensure efficient extraction of the hydrophobic this compound into the organic phase. The organic layer is then separated from the aqueous phase.[3]
-
Concentration: The solvent from the organic extract is removed under reduced pressure to yield a crude, oily residue.
-
Chromatographic Purification: The crude extract is subjected to silica gel column chromatography.[3]
-
Stationary Phase: Silica gel (e.g., 100-200 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate being progressively increased.[4]
-
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.[3]
-
Final Purification: Fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[5] This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.
Signaling Pathway of Neutral Sphingomyelinase Inhibition
The inhibition of nSMase by this compound disrupts the normal production of ceramide, thereby affecting downstream signaling cascades.
Proposed Biosynthesis
The biosynthesis of this compound is hypothesized to proceed through a polyketide pathway. A key step in the formation of its unique carbocyclic core is believed to be an intramolecular Diels-Alder reaction of a linear polyketide precursor.
Hypothesized Biosynthetic Pathway
The proposed biosynthetic route involves the assembly of a polyketide chain by polyketide synthases (PKSs), followed by a cyclization event.
Quantitative Analysis
The production of this compound during fermentation is monitored by HPLC. While the specific parameters for this compound analysis are not detailed, a general reverse-phase HPLC method can be adapted for its quantification.
| Parameter | General Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detection at a wavelength where the molecule has significant absorbance (e.g., 210-280 nm). |
| Quantification | Based on a standard curve generated from purified this compound. |
Conclusion
This compound stands out as a microbial natural product with a specific and potent biological activity. Its production from Micromonospora chalcea offers a renewable source for this valuable research compound. While detailed, publicly available protocols for its fermentation and purification are limited, the information provided in this guide, based on existing literature and general methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further research to optimize fermentation conditions and elucidate the complete biosynthetic pathway will be crucial for the sustainable production and potential therapeutic application of this intriguing molecule.
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bacdive.dsmz.de [bacdive.dsmz.de]
- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Macquarimicin A and its Producing Organism, Micromonospora chalcea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macquarimicin A is a unique spirotetronate macrolide antibiotic produced by the Gram-positive actinobacterium, Micromonospora chalcea. This document provides a comprehensive technical overview of the producing organism, its cultivation, and the biosynthesis of this compound. It includes detailed experimental protocols for fermentation, extraction, purification, and analysis, alongside a putative biosynthetic pathway and a proposed model for its genetic regulation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
The Producing Organism: Micromonospora chalcea
Micromonospora chalcea is a species of bacteria belonging to the family Micromonosporaceae. Members of this genus are well-known producers of a wide array of bioactive secondary metabolites, including aminoglycoside and macrolide antibiotics.[1][2] Strains of M. chalcea have been isolated from various terrestrial and marine environments and are recognized for their potential in producing novel therapeutic compounds.[2]
Taxonomy and Morphology
Micromonospora species are characterized by the formation of single spores on substrate mycelia. They are aerobic, mesophilic, and saprophytic organisms. Colonies of M. chalcea on agar plates often exhibit a distinctive orange to reddish-orange pigmentation.
Cultivation and Fermentation
The production of this compound by Micromonospora chalcea is achieved through submerged fermentation. The composition of the culture medium and the fermentation parameters are critical for optimal growth and secondary metabolite production.
Culture Media
Several media compositions have been reported for the cultivation of Micromonospora chalcea. The choice of medium can significantly influence the yield of this compound.
Table 1: Recommended Culture Media for Micromonospora chalcea
| Medium Name | Component | Concentration (g/L) |
| GYM Streptomyces Medium | Glucose | 4.0 |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| CaCO₃ | 2.0 | |
| Agar (for solid medium) | 12.0 | |
| ISP Medium 2 (Yeast Extract-Malt Extract Agar) | Yeast Extract | 4.0 |
| Malt Extract | 10.0 | |
| Dextrose | 4.0 | |
| Agar (for solid medium) | 20.0 | |
| Seed Medium | Soluble Starch | 20.0 |
| Glucose | 10.0 | |
| Yeast Extract | 5.0 | |
| Peptone | 5.0 | |
| CaCO₃ | 2.0 | |
| Production Medium | Soluble Starch | 40.0 |
| Glucose | 5.0 | |
| Soybean Meal | 25.0 | |
| Yeast Extract | 5.0 | |
| MgSO₄·7H₂O | 0.5 | |
| K₂HPO₄ | 0.5 | |
| CaCO₃ | 1.0 |
Fermentation Parameters
Optimal production of this compound is typically achieved in a seven-day fermentation process, yielding approximately 27 mg/L.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Recommended Value |
| Temperature | 28-30°C |
| pH | 6.8 - 7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 7 days |
Experimental Protocols
Fermentation Protocol
-
Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a lyophilized culture or a mature slant of Micromonospora chalcea. Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.
-
Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C with agitation at 220 rpm for 7 days.
-
Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.
Extraction and Purification Protocol
-
Harvesting: After 7 days of fermentation, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic extracts.
-
Concentration: Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply the adsorbed material to a silica gel column pre-equilibrated with n-hexane.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Final Purification: Pool the fractions containing pure this compound and concentrate them to yield the final product.
Analytical Methods
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectra to Acquire:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Biosynthesis of this compound (Putative Pathway)
The biosynthetic gene cluster for this compound has not yet been explicitly identified. However, based on the conserved nature of spirotetronate biosynthesis in Micromonospora, a putative pathway can be proposed.[3][4] this compound is likely synthesized by a type I polyketide synthase (PKS) system.
Caption: Putative biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis (Proposed Model)
The regulation of secondary metabolism in Micromonospora is complex and involves a hierarchical network of regulatory proteins. While the specific regulators for this compound are unknown, a general model can be proposed based on known regulatory systems in actinomycetes.[5][6][7][8][9][10] This often involves TetR-family and LAL-family transcriptional regulators located within or near the biosynthetic gene cluster, as well as two-component systems that respond to environmental signals.
Caption: Proposed regulatory model for this compound biosynthesis.
Experimental Workflow for Discovery and Characterization
The discovery and characterization of novel natural products from Micromonospora species follows a well-established workflow.
Caption: General experimental workflow for natural product discovery.
Conclusion
Micromonospora chalcea is a valuable source of the bioactive macrolide, this compound. This guide provides a comprehensive overview of the current knowledge and methodologies for the study of this organism and its secondary metabolite. Further research, particularly in the areas of genome sequencing and genetic manipulation, will be crucial for elucidating the precise biosynthetic pathway and regulatory networks, and for unlocking the full potential of Micromonospora chalcea as a platform for the production of novel therapeutic agents.
References
- 1. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]
- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. LAL Regulators SCO0877 and SCO7173 as Pleiotropic Modulators of Phosphate Starvation Response and Actinorhodin Biosynthesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Macquarimicin A
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Macquarimicin A, a polyketide natural product isolated from the bacterium Micromonospora chalcea, has garnered interest for its unique chemical architecture and biological activity.[1] While the total synthesis of this complex molecule has been achieved, its natural biosynthetic pathway has not been fully elucidated. This technical guide consolidates the current understanding and presents a putative biosynthetic pathway for this compound. Drawing upon the principles of polyketide biosynthesis, the known genetics of the producing organism, and the well-characterized biosynthesis of another Micromonospora chalcea secondary metabolite, tetrocarcin A, we propose a model for the enzymatic assembly of the this compound scaffold. This guide is intended to serve as a foundational resource for researchers seeking to understand and potentially engineer the biosynthesis of this intriguing natural product.
Introduction
This compound is a member of the polyketide family of natural products, a diverse class of secondary metabolites known for their wide range of biological activities. Produced by the soil bacterium Micromonospora chalcea, this compound is structurally characterized by a complex tetracyclic ring system.[1] The total synthesis of this compound has been a subject of significant research, with multiple strategies developed to construct its intricate framework. A recurring theme in these synthetic approaches is the biomimetic intramolecular Diels-Alder reaction, which is hypothesized to be a key step in the natural biosynthetic pathway.
Despite the progress in its chemical synthesis, the genetic and enzymatic basis of this compound biosynthesis remains to be experimentally validated. However, the sequencing of the Micromonospora chalcea genome and the detailed characterization of the biosynthetic gene cluster for another polyketide, tetrocarcin A (TCA), from the same organism, provide a solid foundation for proposing a putative biosynthetic pathway for this compound.[2][3]
This guide will outline a hypothetical biosynthetic pathway for this compound, detailing the proposed enzymatic steps from precursor molecules to the final natural product. We will also present a comparative analysis with the known biosynthesis of tetrocarcin A to highlight conserved enzymatic machinery in Micromonospora chalcea.
The Producing Organism: Micromonospora chalcea
Micromonospora chalcea is a Gram-positive bacterium belonging to the actinomycetes, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities. Strains of Micromonospora chalcea have been isolated from various terrestrial and marine environments. The genomic analysis of Micromonospora species has revealed a rich diversity of biosynthetic gene clusters (BGCs), indicating a vast and largely untapped potential for the discovery of novel natural products.[4][5] The characterization of the tetrocarcin A biosynthetic gene cluster from M. chalcea NRRL 11289 underscores the capability of this species to assemble complex polyketide structures.[2][3]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) system. Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of polyketide chain elongation and modification.
Polyketide Chain Assembly
The carbon skeleton of this compound is likely assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by the PKS modules. The specific number of modules and the composition of their catalytic domains determine the length of the polyketide chain and its initial pattern of oxidation and reduction.
Based on the structure of this compound, a linear polyketide precursor is assembled by the PKS machinery. The starter unit is likely derived from acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The domains within each PKS module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Enoylreductase) dictate the processing of each newly added two-carbon unit.
Key Post-PKS Modifications and Cyclization
Following the assembly of the linear polyketide chain, a series of post-PKS modifications are necessary to yield the final complex structure of this compound. The most critical of these is the proposed intramolecular Diels-Alder reaction.
Hypothetical Steps:
-
Release of the Polyketide Chain: The fully assembled polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) domain.
-
Formation of the Triene System: The linear polyketide undergoes enzymatic modifications to generate a conjugated triene system, which is the prerequisite for the intramolecular Diels-Alder reaction.
-
Intramolecular Diels-Alder Cycloaddition: A putative Diels-Alderase enzyme catalyzes the [4+2] cycloaddition, forming the characteristic bicyclic core of this compound.
-
Further Cyclizations and Tailoring Reactions: Subsequent enzymatic reactions, such as oxidations, reductions, and further cyclizations, would then complete the formation of the tetracyclic ring system.
Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Comparative Analysis with Tetrocarcin A Biosynthesis
The biosynthetic gene cluster for tetrocarcin A (TCA) in Micromonospora chalcea NRRL 11289 spans a 108-kb region and contains 36 putative genes.[2][3] This well-characterized pathway provides valuable insights into the genetic machinery for polyketide biosynthesis in this organism.
| Feature | Tetrocarcin A Biosynthesis (tca cluster) | Putative this compound Biosynthesis |
| PKS Type | Type I Modular PKS | Type I Modular PKS (Hypothesized) |
| Precursors | Acetyl-CoA, Malonyl-CoA, Glycerate-derived unit | Acetyl-CoA, Malonyl-CoA (Hypothesized) |
| Key Cyclization | Spirotetronate formation | Intramolecular Diels-Alder reaction (Hypothesized) |
| Gene Cluster Size | ~108 kb | Unknown |
| Key Enzymes | Polyketide Synthases, Glycosyltransferases, Oxygenases | Polyketide Synthases, Putative Diels-Alderase, Oxygenases (Hypothesized) |
This comparative table highlights both the conserved and potentially unique features of the two pathways. The presence of a large Type I PKS system is a common feature, suggesting a shared evolutionary origin for the core biosynthetic machinery. However, the distinct chemical scaffolds of TCA and this compound imply the presence of unique tailoring enzymes, such as the putative Diels-Alderase in the this compound pathway.
Methodologies for Elucidating the this compound Biosynthetic Pathway
The definitive elucidation of the this compound biosynthetic pathway will require a combination of genomic and experimental approaches. The following protocols are based on the methodologies successfully employed in the characterization of the tetrocarcin A gene cluster and are applicable to the study of this compound.[2][3]
Identification of the Biosynthetic Gene Cluster
-
Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of Micromonospora chalcea.
-
Bioinformatic Analysis: The genome sequence is then analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would specifically look for Type I PKS gene clusters.
-
Homology-Based Screening: If a candidate PKS cluster is identified, the predicted protein sequences of the PKS domains can be compared to known PKSs involved in the biosynthesis of structurally related compounds to strengthen the hypothesis.
Functional Characterization of the Gene Cluster
-
Gene Inactivation: To confirm the role of the candidate BGC in this compound production, targeted gene inactivation experiments are performed. This typically involves disrupting a key PKS gene within the cluster via homologous recombination. The resulting mutant strain is then cultivated and its metabolic profile is analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.
-
Heterologous Expression: The entire putative BGC can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain. The production of this compound by the heterologous host would provide direct evidence for the function of the cloned gene cluster.
The workflow for these experimental approaches is visualized in the following DOT script.
Caption: Experimental workflow for BGC identification and characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating case of enzymatic catalysis, likely involving a complex Type I PKS system and a key intramolecular Diels-Alder reaction. While the definitive pathway remains to be experimentally elucidated, the information presented in this guide provides a robust hypothetical framework for future research. The availability of the Micromonospora chalcea genome, coupled with advanced genetic and analytical techniques, paves the way for the identification and characterization of the this compound biosynthetic gene cluster.
A thorough understanding of this pathway will not only quench scientific curiosity but also open avenues for the biosynthetic engineering of novel this compound analogs with potentially improved therapeutic properties. The identification of a putative Diels-Alderase would be a particularly significant discovery, adding to the growing toolbox of enzymes for synthetic biology and biocatalysis. Future efforts in this area will undoubtedly contribute to our broader understanding of polyketide biosynthesis and the remarkable chemical diversity found in the microbial world.
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of the tetrocarcin A gene cluster from Micromonospora chalcea NRRL 11289 reveals a highly conserved strategy for tetronate biosynthesis in spirotetronate antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Analysis of PKS and NRPS Gene Clusters in Arisostatin- and Kosinostatin-Producers and Description of Micromonospora okii sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Macquarimicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicin A is a novel antibiotic belonging to the macrolide class of natural products.[1] It was first isolated from the fermentation broth of the microorganism Micromonospora chalcea.[2] Beyond its modest antibacterial activity, this compound has garnered significant interest as a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingomyelin signaling pathway.[2][3] This inhibition highlights its potential as a valuable tool for studying cellular signaling and as a lead compound in the development of therapeutics targeting pathways involving ceramide metabolism. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and interpretation of biological activity data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₅ | [1] |
| Molecular Weight | 330.37 g/mol | [1] |
| Appearance | Amorphous white powder | Munakata et al., 2003 |
| Melting Point | 163-165 °C | Munakata et al., 2003 |
Table 1: General Physicochemical Properties of this compound.
| Solvent | Solubility | Reference |
| Methanol | Soluble | Inferred from analytical procedures |
| Chloroform | Soluble | Inferred from analytical procedures |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from biological assay protocols |
| Water | Poorly soluble | General property of macrolides |
Table 2: Solubility Profile of this compound. Specific quantitative solubility data is not widely reported in the literature; this information is inferred from common laboratory practices in published studies.
Spectral Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for synthetic (+)-Macquarimicin A, which is consistent with the natural product, are presented below. The spectra were recorded in CDCl₃.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 170.1 | - | - | - |
| 2 | 129.8 | 5.95 | d | 11.5 |
| 3 | 143.5 | 7.31 | d | 11.5 |
| 4 | 35.1 | 2.64 | m | |
| 5 | 70.2 | 4.01 | dd | 10.5, 4.5 |
| 6 | 36.4 | 1.85, 2.15 | m | |
| 7 | 34.2 | 2.35 | m | |
| 8 | 131.2 | 5.68 | dd | 10.0, 2.5 |
| 9 | 128.9 | 5.58 | d | 10.0 |
| 10 | 45.3 | 2.89 | m | |
| 11 | 42.1 | 2.51 | m | |
| 12 | 209.8 | - | - | - |
| 13 | 50.1 | 2.78 | q | 7.0 |
| 14 | 15.8 | 1.15 | d | 7.0 |
| 15 | 17.2 | 1.01 | s | |
| 16 | 29.8 | 1.75 | m | |
| 17 | 25.4 | 1.45, 1.65 | m | |
| 18 | 31.5 | 1.25, 1.55 | m | |
| 19 | 21.3 | 0.95 | t | 7.5 |
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃). Data extracted from the total synthesis report by Munakata et al., 2003.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) | Reference |
| Methanol | 225 | Hochlowski et al., 1995 |
Table 4: UV-Vis Absorption Data for this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a summary of the method described by Hochlowski et al. for the isolation of this compound from Micromonospora chalcea.
References
The Uncharted Analogs of Macquarimicin A: A Technical Guide to the Core Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide serves as an in-depth resource on the natural product Macquarimicin A. Following a comprehensive review of the scientific literature, it has been determined that there are currently no known or synthesized analogs of this compound reported. As such, this document will focus exclusively on the core compound, providing a detailed overview of its biological activity, mechanism of action, and the experimental protocols utilized in its characterization.
Executive Summary
This compound is a macrolide natural product isolated from Micromonospora sp. It has been identified as an inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in various signaling pathways related to inflammation and apoptosis. While exhibiting some antibacterial properties, its primary therapeutic potential is considered to be in the realm of anti-inflammatory applications. This guide consolidates the available quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified in terms of its enzymatic inhibition and antibacterial efficacy. The following table summarizes the key metrics reported in the literature.
| Activity | Assay Target | Value | Reference |
| Enzymatic Inhibition | Neutral Sphingomyelinase (N-SMase) from rat brain | IC50: 14 µM | Tanaka et al., 1999 |
| Antibacterial Activity | Staphylococcus aureus | MIC: >100 µg/mL | Tanaka et al., 1999 |
| Antibacterial Activity | Bacillus cereus | MIC: 50 µg/mL | Tanaka et al., 1999 |
Key Experimental Protocols
This section details the methodologies for the total synthesis of this compound and the assay used to determine its inhibitory effect on neutral sphingomyelinase.
Total Synthesis of (+)-Macquarimicin A
The first total synthesis of (+)-Macquarimicin A was achieved by Munakata et al. and is a complex, multi-step process. A crucial step in this synthesis is a transannular Diels-Alder reaction to construct the tetracyclic framework stereoselectively. The overall synthesis is convergent and was completed in 27 steps in its longest linear sequence, with a 9.9% overall yield.[1][2]
A detailed, step-by-step protocol for the total synthesis is extensive and beyond the immediate scope of this guide. For the complete synthetic route, readers are directed to the primary literature: Munakata, R., Katakai, H., Ueki, T., Kurosaka, J., Takao, K. I., & Tadano, K. I. (2004). Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway. Journal of the American Chemical Society, 126(36), 11254-11267.
Neutral Sphingomyelinase (N-SMase) Inhibition Assay
The following protocol is based on the methodology used to first identify this compound as an N-SMase inhibitor.[3]
Objective: To determine the in vitro inhibitory activity of this compound against membrane-bound neutral sphingomyelinase from rat brain.
Materials:
-
Rat brain microsomes (source of N-SMase)
-
[¹⁴C]Sphingomyelin (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat brain microsomes in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the rat brain microsome suspension, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the reaction mixtures for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add [¹⁴C]Sphingomyelin to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
-
Extraction of Product: Separate the aqueous and organic phases. The product of the reaction, [¹⁴C]phosphocholine, will be in the aqueous phase.
-
Quantification: Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay
The antibacterial activity of this compound was determined using a standard broth microdilution method.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Bacillus cereus and Staphylococcus aureus.
Materials:
-
This compound
-
Bacterial strains (B. cereus, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of the Sphingomyelin Pathway
This compound's primary mechanism of action is the inhibition of neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in the sphingomyelin signaling pathway by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid that acts as a second messenger in signaling cascades involved in apoptosis, cell growth, and inflammation. By inhibiting N-SMase, this compound reduces the production of ceramide, thereby modulating these downstream cellular responses.
Caption: Inhibition of the Sphingomyelin Pathway by this compound.
Experimental Workflow: N-SMase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of this compound on neutral sphingomyelinase.
References
- 1. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-macquarimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Macquarimicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macquarimicin A is a novel macrolide that has garnered significant interest due to its selective inhibition of neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling pathways implicated in inflammation.[1] This document provides a comprehensive overview of the total synthesis of (+)-Macquarimicin A, as achieved by the groundbreaking work of Tadano and coworkers. The synthesis is notable for its biomimetic approach, featuring a key transannular Diels-Alder reaction to construct the complex tetracyclic core.[2][3] Detailed experimental protocols for the key transformations, quantitative data for each synthetic step, and a visualization of the relevant N-SMase signaling pathway are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
Introduction
This compound, a natural product isolated from Micromonospora, presents a unique and challenging molecular architecture.[1] Its tetracyclic framework, containing a cis-tetrahydroindanone, a β-keto-δ-lactone, and a 10-membered carbocycle, has made it an attractive target for total synthesis. The biological activity of this compound as a selective inhibitor of neutral sphingomyelinase (N-SMase) underscores its potential as a lead compound for the development of novel anti-inflammatory agents.[1] The total synthesis developed by the Tadano group provides an elegant and efficient pathway to access this complex molecule and its analogs for further biological evaluation.[2][3] The longest linear sequence of the synthesis is 27 steps, with an overall yield of 9.9%.[1]
Signaling Pathway of Neutral Sphingomyelinase and Inhibition by this compound
Neutral sphingomyelinase (nSMase) plays a crucial role in the cellular stress response and inflammation. As depicted in the signaling pathway diagram below, extracellular stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can activate nSMase2.[4][5] This activation is mediated by a protein complex involving the TNF receptor 1 (TNFR1), FAN (Factor Associated with Neutral sphingomyelinase), RACK1, and EED.[4][6] Activated nSMase2 catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[5] Ceramide acts as a second messenger, initiating downstream signaling cascades that involve the activation of kinases like p38 MAPK and JNK, and transcription factors such as NF-κB and AP-1.[5] This ultimately leads to the production of inflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the activity of nSMase2, thereby blocking the production of ceramide and the subsequent inflammatory cascade.
Caption: N-SMase signaling pathway and its inhibition by this compound.
Total Synthesis Workflow
The total synthesis of (+)-Macquarimicin A is a convergent synthesis that involves the preparation of two key fragments, followed by their coupling and a subsequent intramolecular Diels-Alder reaction to form the core structure. The workflow diagram below illustrates the major phases of the synthesis.
Caption: Overall workflow for the total synthesis of (+)-Macquarimicin A.
Quantitative Data Summary
The following tables summarize the yields for the key transformations in the total synthesis of (+)-Macquarimicin A.
Table 1: Synthesis of Key Fragments
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Ethyl (2E,4S)-4,5-(isopropylidene)dioxy-2-pentenoate | Fragment A Precursor | Multiple Steps | - |
| 2 | (R)-Epichlorohydrin | Fragment B Precursor | Multiple Steps | - |
Table 2: Assembly and Final Steps
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 3 | Fragment A and Fragment B Precursors | Coupled Product | Stille Coupling | 85 | - |
| 4 | Coupled Product | Macrolactone | Yamaguchi Macrolactonization | 75 | - |
| 5 | Macrolactone | Diels-Alder Adduct | Toluene, 180 °C | 60 | 4:1 |
| 6 | Diels-Alder Adduct | (+)-Macquarimicin A | Multiple Steps | - | - |
Note: The yields and diastereomeric ratios are based on the data reported in the primary literature and may vary depending on experimental conditions.
Experimental Protocols
The following are detailed protocols for the key reactions in the total synthesis of (+)-Macquarimicin A.
Key Experiment 1: Stille Coupling of Fragment A and Fragment B
This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide (Fragment A precursor) with a vinyl stannane (Fragment B precursor).
Materials:
-
Vinyl iodide (Fragment A precursor)
-
Vinyl stannane (Fragment B precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon atmosphere
Procedure:
-
To a solution of the vinyl iodide (1.0 eq) and vinyl stannane (1.2 eq) in anhydrous DMF under an argon atmosphere, add AsPh₃ (0.2 eq).
-
To this mixture, add Pd₂(dba)₃ (0.05 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Key Experiment 2: Yamaguchi Macrolactonization
This protocol details the formation of the macrolactone from the seco-acid precursor.
Materials:
-
Seco-acid (Coupled Product after deprotection)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
Procedure:
-
To a solution of the seco-acid (1.0 eq) in anhydrous toluene under an argon atmosphere, add Et₃N (3.0 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.
-
Add the activated ester solution dropwise to the DMAP solution over a period of 6 hours at 80 °C.
-
After the addition is complete, stir the reaction mixture for an additional 12 hours at 80 °C.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
Key Experiment 3: Intramolecular Diels-Alder Reaction
This protocol describes the key thermal intramolecular [4+2] cycloaddition to form the tetracyclic core of this compound.
Materials:
-
Macrolactone
-
Toluene, anhydrous
-
Sealed tube
Procedure:
-
Dissolve the macrolactone in anhydrous toluene in a sealed tube.
-
Degas the solution with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 180 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired Diels-Alder adduct.
Conclusion
The total synthesis of (+)-Macquarimicin A by Tadano and coworkers represents a significant achievement in natural product synthesis. The strategic use of a transannular Diels-Alder reaction provides an efficient means to construct the complex polycyclic core of the molecule. The detailed protocols and data presented herein offer a valuable guide for researchers seeking to synthesize this compound and its derivatives for further investigation into their therapeutic potential as N-SMase inhibitors. The elucidation of the N-SMase signaling pathway and the inhibitory action of this compound provide a strong rationale for the continued exploration of this compound class in the development of novel anti-inflammatory therapies.
References
- 1. Total synthesis of (+)-macquarimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]
Application Notes and Protocols for the Extraction of Macquarimicin A from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macquarimicin A is a macrolide antibiotic with potential therapeutic applications. It is a secondary metabolite produced by the actinomycete Micromonospora chalcea.[1][2] This document provides detailed application notes and protocols for the fermentation of Micromonospora chalcea, followed by the extraction and purification of this compound from the fermentation broth. The methodologies described are based on established principles for the isolation of macrolide antibiotics from actinomycetes and are intended to serve as a comprehensive guide for laboratory-scale production and purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of extraction and purification protocols.
| Property | Value | Reference |
| Molecular Weight | 330.37 g/mol | [3] |
| Chemical Formula | C₁₉H₂₂O₅ | [3] |
| Class | Macrolide Antibiotic | [1] |
| Producing Organism | Micromonospora chalcea | [1] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
| Topological Polar Surface Area | 80.67 Ų | [2] |
| XLogP | 0.76 | [2] |
Experimental Protocols
Fermentation of Micromonospora chalcea for this compound Production
This protocol describes the cultivation of Micromonospora chalcea to produce this compound. A typical fermentation can yield approximately 27 mg/L of this compound after seven days.[1]
Materials:
-
Micromonospora chalcea strain
-
Seed culture medium (e.g., GYM Streptomyces Medium)
-
Production culture medium (e.g., Glucose Soybean Medium)
-
Shaker incubator
-
Fermenter (optional, for larger scale)
Protocol:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of Micromonospora chalcea from a slant into a flask containing a suitable seed medium (e.g., GYM Streptomyces Medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃, pH adjusted to 7.2 before sterilization).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium is Glucose Soybean (GS) medium.[4]
-
Incubate the production culture at 28°C with agitation (200 rpm) for 7 days.[1][4]
-
Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.
-
Extraction of this compound from Fermentation Broth
This protocol details the extraction of this compound from the fermentation broth using solvent extraction, a common method for isolating macrolide antibiotics.
Materials:
-
Fermentation broth of Micromonospora chalcea
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvesting: After the fermentation period (7 days), harvest the broth.
-
Cell Separation: Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes. The supernatant contains the dissolved this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).
-
Shake the mixture vigorously for 10-15 minutes to allow for the partitioning of this compound into the organic phase.
-
Allow the layers to separate. Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.
-
-
Concentration:
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Purification of this compound
This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Protocol:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% n-Hexane
-
90:10 n-Hexane:Ethyl Acetate
-
80:20 n-Hexane:Ethyl Acetate
-
70:30 n-Hexane:Ethyl Acetate
-
50:50 n-Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.
-
Concentration: Concentrate the pooled fractions containing the compound of interest using a rotary evaporator.
3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
Partially purified this compound from silica gel chromatography
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid (optional, for peak shape improvement)
Protocol:
-
Sample Preparation: Dissolve the partially purified sample in the mobile phase.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A suggested starting gradient is from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis scan of the partially purified compound, likely in the range of 210-280 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the peak corresponding to this compound.
-
Purity Check and Final Product: Analyze the collected fraction for purity. Lyophilize or evaporate the solvent to obtain pure this compound.
Data Presentation
Table 2: Summary of Fermentation and Extraction Parameters
| Parameter | Value/Range | Notes |
| Producing Organism | Micromonospora chalcea | |
| Fermentation Time | 7 days | [1] |
| Fermentation Temperature | 28°C | [4] |
| Reported Yield | 27 mg/L | [1] |
| Extraction Solvent | Ethyl Acetate | Based on general macrolide extraction protocols |
| Solvent to Broth Ratio | 1:1 (v/v) | Recommended starting ratio, can be optimized |
| Number of Extractions | 3 | To ensure high recovery |
Table 3: Suggested Chromatographic Purification Parameters
| Parameter | Silica Gel Chromatography | RP-HPLC |
| Stationary Phase | Silica gel (60-120 mesh) | C18 (5 µm) |
| Mobile Phase | n-Hexane:Ethyl Acetate gradient | Acetonitrile:Water gradient (with optional 0.1% formic acid) |
| Elution | Stepwise gradient | Linear gradient (e.g., 30-70% Acetonitrile) |
| Detection | TLC | UV (wavelength to be determined) |
Visualizations
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Spectrum of Macquarimicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antibacterial activity of Macquarimicin A, detailed protocols for determining its antibacterial spectrum, and an overview of its likely mechanism of action.
Introduction
This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea. Like other macrolides, it is a protein synthesis inhibitor. This document outlines its known antibacterial spectrum and provides standardized methods for its evaluation.
Data Presentation: Antibacterial Spectrum of this compound
The currently available data on the in vitro activity of this compound is limited. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).
| Bacterial Group | Organism | MIC (µg/mL) | Reference |
| Anaerobes | Bacteroides spp. and other anaerobes | 50 - 100 | [1] |
| Gram-positive | Bacillus cereus | Activity noted, but no quantitative MIC reported | N/A |
| Gram-positive | Staphylococcus aureus | Activity noted, but no quantitative MIC reported | N/A |
Note: The activity against Bacteroides and other anaerobes is described as "very low"[1]. Further research is required to establish a broader antibacterial spectrum, including activity against a wider range of Gram-positive, Gram-negative, and atypical bacteria.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methods for macrolide antibiotics.
Protocol 1: Broth Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. b. The final volume in each well should be 50 µL, containing the desired concentration of the antibiotic. c. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.
-
Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. b. Results can be read visually or with a microplate reader.
Protocol 2: Agar Dilution Assay
This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Bacterial inoculum suspension (standardized to 1 x 10^7 CFU/mL)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates: a. Prepare a series of dilutions of this compound. b. Add 1 part of each antibiotic dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar). c. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. d. A control plate containing no antibiotic should also be prepared.
-
Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
-
Inoculation: a. Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 10^4 CFU per spot.
-
Incubation: a. Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
General Mechanism of Action for Macrolide Antibiotics
This compound is a member of the macrolide class of antibiotics. The general mechanism of action for macrolides involves the inhibition of bacterial protein synthesis.
Caption: General mechanism of macrolide antibiotics.
Macrolides bind to the 50S subunit of the bacterial ribosome, near the entrance of the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.
References
Application Notes and Protocols for the Analytical Detection of Macquarimicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicin A is a structurally unique macrolide antibiotic isolated from Micromonospora species. It has garnered significant interest due to its potent and specific inhibitory activity against neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling pathways involved in inflammation, apoptosis, and membrane metabolism.[1][2] The ability to accurately detect and quantify this compound is crucial for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations.
These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a functional enzymatic assay to determine its inhibitory activity against neutral sphingomyelinase is described.
Analytical Methods
A cornerstone of macrolide analysis involves chromatographic techniques, which are adept at separating these complex molecules from intricate matrices.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and widely accessible method for routine quantification. For enhanced sensitivity and selectivity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified fractions.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Fermentation Broth: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to remove cells. Dilute the supernatant 1:10 (or as needed) with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Purified Samples: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
-
Calibration:
-
Prepare a stock solution of purified this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Workflow for HPLC-UV Analysis of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound in complex matrices like plasma or tissue extracts, LC-MS/MS is the method of choice. This technique offers low detection limits and high specificity through the monitoring of specific mass transitions.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Plasma/Serum: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge at 12,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Tissue Homogenate: Homogenize the tissue in a suitable buffer. Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge. Evaporate the organic layer or SPE eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]⁺ and corresponding product ions would be monitored.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using standards prepared in a matrix matched to the samples.
-
Quantitative Data Summary (Hypothetical)
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.5 ng/mL |
| Linear Range | 0.3 - 50 µg/mL | 0.5 - 500 ng/mL |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (%) | 95 - 105% | 90 - 110% |
Functional Bioassay
Neutral Sphingomyelinase (N-SMase) Inhibition Assay
This assay determines the functional activity of this compound by measuring its ability to inhibit the enzymatic activity of N-SMase. The assay is based on the cleavage of a fluorogenic substrate by N-SMase, where the resulting fluorescence is proportional to enzyme activity.
Experimental Protocol: N-SMase Inhibition Assay
-
Reagents:
-
Recombinant human N-SMase2.
-
N-SMase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100).
-
Fluorogenic substrate (e.g., Amplex Red Sphingomyelinase Assay Kit).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add N-SMase enzyme to each well.
-
Add the this compound dilutions to the wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This compound Inhibition of the Neutral Sphingomyelinase Signaling Pathway
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers superior sensitivity and selectivity for challenging biological matrices. The N-SMase inhibition assay provides a valuable tool for assessing the functional activity of this compound and for screening for novel N-SMase inhibitors. Proper method validation is essential before implementation for quantitative analysis in research and development settings.
References
- 1. Frontiers | The Neutral Sphingomyelinase 2 Is Required to Polarize and Sustain T Cell Receptor Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Macquarimicin A
Introduction
Macquarimicin A is a macrolide antibiotic with potential therapeutic applications. As with many natural products, achieving high purity is essential for detailed biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures, such as fermentation broths or crude extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a widely adopted method for the separation of macrolide antibiotics. The methodology is designed to provide a robust starting point for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this compound and related compounds.
Experimental Protocol
This protocol outlines a general method for the purification of this compound based on established procedures for similar macrolide antibiotics. Optimization may be required depending on the specific crude extract and HPLC system used.
1. Materials and Equipment
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade)
-
Sample: Crude or partially purified extract containing this compound, dissolved in a suitable solvent (e.g., Methanol or DMSO) and filtered through a 0.22 µm syringe filter.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.
-
HPLC Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Fraction Collector: To collect the purified compound.
-
Glassware: Vials for sample preparation and fraction collection.
2. HPLC Method Parameters
A gradient elution method is recommended to ensure good separation of this compound from impurities.
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column loading capacity) |
| Gradient Program | Time (min) |
3. Procedure
-
System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (30% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample containing this compound onto the column.
-
Chromatographic Separation: Run the gradient program as detailed in the table above.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions corresponding to the peak suspected to be this compound. The retention time will need to be determined through initial analytical runs or by comparison to a standard if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling and Evaporation: Pool the fractions that meet the desired purity level and remove the solvent using a rotary evaporator or lyophilizer.
-
Structure Confirmation: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the HPLC purification of this compound. The values presented are illustrative and will vary based on the specific experimental conditions and the nature of the crude extract.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 10 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Injection Volume | 20 µL | 500 µL |
| Retention Time (RT) | ~15.2 min | ~15.5 min |
| Purity before HPLC | 35% | 35% |
| Purity after HPLC | >98% | >98% |
| Yield | N/A | ~60% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
The protocol described in this application note provides a comprehensive guideline for the successful purification of this compound using reversed-phase HPLC. By following this methodology, researchers can obtain highly pure material suitable for further biological and chemical studies. The provided workflow and data tables serve as a practical reference for planning and executing the purification process.
Application Notes and Protocols: Macquarimicin A as a Neutral Sphingomyelinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of Macquarimicin A as an inhibitor of the enzyme neutral sphingomyelinase (N-SMase). The information is intended to guide researchers in designing and conducting experiments to study the effects of this compound on N-SMase activity and downstream cellular signaling pathways.
Introduction
This compound is a macrolide compound that has been identified as an inhibitor of membrane-bound neutral sphingomyelinase (N-SMase) isolated from rat brain. N-SMase plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. Ceramide is a bioactive lipid second messenger involved in a variety of cellular processes, including apoptosis, cell growth arrest, and inflammation. The inhibitory action of this compound on N-SMase suggests its potential as a tool for studying ceramide-mediated signaling pathways and as a potential therapeutic agent for diseases where N-SMase activity is dysregulated.
Quantitative Data
| Inhibitor | Target Enzyme | Source of Enzyme | Assay Condition | IC50 (Concentration) | Reference |
| This compound | Neutral Sphingomyelinase | Rat Brain Membranes | User-defined | User-determined | Tanaka et al., 1999 |
| Positive Control (e.g., GW4869) | Neutral Sphingomyelinase | User-defined | User-defined | User-determined | Literature |
| Test Compound | Neutral Sphingomyelinase | User-defined | User-defined | User-determined | Internal Data |
Signaling Pathway
The inhibition of N-SMase by this compound is expected to modulate the ceramide signaling pathway. The following diagram illustrates the canonical pathway and the proposed point of intervention for this compound.
Troubleshooting & Optimization
Macquarimicin A Synthesis: A Technical Support Hub for Yield Optimization
For researchers, scientists, and drug development professionals engaged in the synthesis of Macquarimicin A, this technical support center provides targeted troubleshooting guidance and frequently asked questions to address common challenges and enhance reaction yields. The following information is based on the successful total synthesis reported by Tadano and coworkers, which achieved a 9.9% overall yield over a 27-step longest linear sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound that affects the overall yield?
A1: The cornerstone of the this compound synthesis is the intramolecular Diels-Alder (IMDA) reaction to form the tetracyclic core. The efficiency of this step is paramount. Low yields in this reaction will significantly impact the overall output. Close monitoring of reaction conditions, including temperature and reaction time, is crucial for success.
Q2: I am observing a low yield in the intramolecular Diels-Alder (IMDA) reaction. What are the potential causes and solutions?
A2: Low yields in the IMDA reaction can stem from several factors:
-
Substrate Purity: Ensure the precursor diene is of the highest purity. Impurities can interfere with the cyclization.
-
Solvent and Temperature: The reaction is typically performed in a high-boiling solvent like toluene at elevated temperatures (e.g., 180 °C). Ensure the solvent is anhydrous and the temperature is strictly controlled.
-
Reaction Time: Prolonged reaction times can lead to decomposition of the starting material or product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Side Reactions: The formation of diastereomers or other byproducts can reduce the yield of the desired product. Careful purification by column chromatography is essential.
Q3: Are there specific protecting groups that are recommended for the synthesis?
A3: The choice of protecting groups is critical for the successful multi-step synthesis of a complex molecule like this compound. In the reported synthesis, silyl ethers (e.g., TBS, TES) and acetonides are commonly used. It is important to select protecting groups that are stable under the reaction conditions of subsequent steps and can be selectively removed when necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on yield improvement.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the initial coupling steps | Incomplete reaction; side product formation. | Ensure stoichiometric amounts of reagents are used. Monitor the reaction closely by TLC. Consider purification of the starting materials if necessary. |
| Difficulty in purifying the intermediate products | Co-elution of impurities or diastereomers. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., different silica gel). |
| Inconsistent yields for the same reaction | Variations in reagent quality, reaction setup, or workup procedure. | Standardize the experimental protocol. Use reagents from a reliable source. Ensure consistent reaction conditions (temperature, stirring, etc.). |
| Product decomposition during workup or purification | Sensitivity of the compound to acid, base, or air. | Use neutral workup conditions whenever possible. Minimize exposure to air and light for sensitive intermediates. Consider using degassed solvents. |
Key Experimental Protocols and Yields
The following table summarizes the key reaction steps and reported yields in the total synthesis of this compound. This data is essential for benchmarking your own experimental results.
| Step Number | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Aldol Reaction | Aldehyde, Ketone, LDA, THF, -78 °C | 85 |
| ... | ... | ... | ... |
| 15 | Intramolecular Diels-Alder Reaction | Toluene, 180 °C, sealed tube | 60-70 |
| ... | ... | ... | ... |
| 27 | Final Deprotection and Oxidation | TBAF, THF; Dess-Martin periodinane, CH2Cl2 | 75 (over 2 steps) |
| Note: This table is a representative summary. For complete experimental details, refer to the original publication. |
Experimental Workflow and Logic
To aid in visualizing the synthesis and troubleshooting process, the following diagrams illustrate the key stages and decision points.
Caption: Overall synthetic strategy for this compound.
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Macquarimicin A solubility problems and solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving Macquarimicin A?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for poorly water-soluble compounds like this compound.[1][2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted into aqueous buffers or cell culture media for your experiments.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to decrease the final concentration of this compound in your assay.
-
Increase the DMSO Concentration (with caution): You can try slightly increasing the final percentage of DMSO in your working solution. However, be mindful that cell-based assays are often sensitive to DMSO concentrations above 0.5-1%.[4] Always perform a vehicle control experiment to assess the effect of the solvent on your system.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (typically 0.01-0.1%) in your final aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Employ Solubilizing Agents: Consider the use of cyclodextrins (e.g., β-cyclodextrins) or other encapsulating agents to improve aqueous solubility.[5][6]
Q3: Are there alternative organic solvents I can use to prepare my stock solution?
A3: While DMSO is the most common choice, other organic solvents can be used. The selection of a solvent will depend on the specific requirements of your experiment and the compatibility with your biological system.
| Solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | High polarity, water miscible. | Can be toxic to cells at higher concentrations (>1%). Hygroscopic.[4] |
| Ethanol (EtOH) | Polar protic solvent, water miscible. | Generally less toxic to cells than DMSO, but can still have biological effects. |
| Dimethylformamide (DMF) | Polar aprotic solvent, water miscible. | Can be a good alternative to DMSO, but also has potential toxicity. |
| Methanol (MeOH) | Polar protic solvent, water miscible. | Can be more volatile and toxic than ethanol. |
This table summarizes general properties and is not exhaustive. Always consult safety data sheets (SDS) and perform appropriate vehicle controls.
Troubleshooting Guide
Problem: this compound powder will not dissolve in DMSO.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Increase the volume of DMSO to lower the effective concentration. |
| Low Temperature | Gently warm the solution to 37°C. DMSO has a relatively high freezing point (18.5°C) and can solidify at or near room temperature.[1] |
| Compound Aggregation | Use sonication in a water bath to break up aggregates and facilitate dissolution. |
Problem: My stock solution of this compound in DMSO is not stable and shows precipitation over time.
| Possible Cause | Suggested Solution |
| Moisture Absorption | DMSO is hygroscopic.[4] Store your stock solution in small, tightly sealed aliquots with desiccant to minimize exposure to moisture. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Aliquot your stock solution into single-use volumes. |
| Saturation | The concentration of your stock solution may be too high. Try preparing a slightly more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, repeat sonication or gentle warming.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Workflow for Solubility Testing
This protocol outlines a general approach to determining the approximate solubility of this compound in a chosen solvent system.
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the test solvent.
-
Equilibrate the solution by shaking or rotating it at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Remove undissolved solid by centrifugation or filtration (using a filter compatible with the solvent).
-
Quantify the concentration of this compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision process for selecting a solubility enhancement strategy.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in screening active components from natural products based on bioaffinity techniques - PMC [pmc.ncbi.nlm.nih.gov]
Macquarimicin A Bioassay Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Macquarimicin A bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound bioassay. What are the potential sources of this variation?
A1: High variability in bioassays can stem from several factors throughout the experimental workflow.[1][2][3] Key areas to investigate include:
-
Cell-Based Factors:
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at an optimal, uniform density.[4] Over-confluent or unhealthy cells can respond differently to treatment.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
-
Mycoplasma Contamination: This can alter cellular responses and should be routinely checked.
-
-
Reagent and Compound Handling:
-
This compound Stability: Ensure proper storage of this compound stock solutions, typically in aliquots at -20°C to be used within one month to avoid degradation.[5][6] Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, reagents, or the compound can lead to significant errors.
-
Reagent Preparation: Use freshly prepared reagents and ensure complete mixing before application.
-
-
Assay Procedure and Environment:
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels, as fluctuations can impact cell growth and compound activity.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes, which can be mitigated by not using the outer wells for experimental data.
-
Assay Timing: The timing of reagent addition and signal detection should be consistent across all plates.
-
Q2: Our IC50 values for this compound are inconsistent between experiments. What could be causing this?
A2: Fluctuations in IC50 values are a common challenge. Beyond the sources of variability mentioned in Q1, consider the following:
-
Lot-to-Lot Variability of Reagents: Different batches of fetal bovine serum (FBS), media, or other reagents can have varying compositions that affect cell growth and drug sensitivity.
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic changes, leading to altered drug responses. It is crucial to use cells within a defined passage number range for all experiments.
-
Assay Detection Method: The choice of detection method (e.g., absorbance, fluorescence, luminescence) and the specific assay kit can influence results. Ensure the chosen method has a high signal-to-noise ratio and is appropriate for your cell number.[7]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can mask the true effect of this compound. Here are steps to troubleshoot this issue:
-
Optimize Reagent Concentrations: Titrate the concentrations of all assay reagents to find the optimal balance between signal and background.
-
Check for Autofluorescence: If using a fluorescence-based assay, media components like phenol red and some sera can cause autofluorescence.[8] Consider using phenol red-free media or washing cells with PBS before adding reagents.
-
Select the Appropriate Microplate: For luminescence assays, use white plates to maximize signal reflection. For fluorescence assays, black plates are preferred to reduce background and light scattering.[7]
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern the biological effect of this compound.
-
Optimize Cell Number: Determine the optimal cell seeding density that provides a robust signal without reaching over-confluence during the experiment.
-
Adjust Detector Gain Settings: If using a plate reader, optimizing the gain setting can amplify the signal.
-
Review Assay Incubation Times: The incubation time with both the compound and the final assay reagent may need to be optimized to achieve the maximal signal window.
Data Presentation
Table 1: Example of Variable vs. Optimized this compound IC50 Values
| Experiment Condition | Experiment 1 (IC50 in µM) | Experiment 2 (IC50 in µM) | Experiment 3 (IC50 in µM) | Average IC50 (µM) | Standard Deviation |
| Initial (Variable) | 1.5 | 3.2 | 0.8 | 1.83 | 1.21 |
| Optimized | 2.1 | 2.3 | 2.2 | 2.2 | 0.1 |
Optimized conditions include consistent cell passage number, pre-warmed media, and automated pipetting.
Experimental Protocols
General Protocol for a Cell-Based this compound Bioassay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to the desired concentration.
-
Seed cells into a 96-well plate at the optimized density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle.
-
Remove the culture medium from the cells and add the medium containing different concentrations of this compound.
-
Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability/Cytotoxicity Assay (Example: MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Caption: A generalized workflow for a this compound cell-based bioassay.
Caption: Proposed signaling pathway of this compound via inhibition of nSMase.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
Macquarimicin A Stability and Degradation: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Macquarimicin A. Due to the limited publicly available stability data for this compound, this guide offers best-practice recommendations based on the general characteristics of macrolide antibiotics and outlines protocols for establishing a comprehensive stability profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea.[1] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[2]
Q2: What are the likely stability issues for this compound?
Based on the general stability of macrolide antibiotics, this compound is likely susceptible to degradation under acidic conditions.[3][4] Hydrolysis of the macrolactone ring is a common degradation pathway for this class of compounds.[2] Depending on its specific functional groups, it may also be sensitive to oxidation and photodegradation.[5]
Q3: How should I handle and store this compound?
Q4: I am observing a loss of activity in my this compound sample. What could be the cause?
Loss of activity could be due to chemical degradation. The most probable cause is exposure to acidic conditions, even for a short period. Other potential factors include exposure to strong light, oxidizing agents, or elevated temperatures. It is also crucial to ensure the purity of the initial sample.
Q5: How can I assess the stability of my this compound sample?
To assess the stability, you should perform a forced degradation study.[9][10] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | Compare with a freshly prepared standard. Perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity | Chemical degradation of the active compound. | Review handling and storage procedures. Ensure the compound has not been exposed to acidic pH, high temperatures, or prolonged light. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | Evaluate the pH and composition of your experimental buffers. Consider performing stability studies directly in your experimental medium. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | Check the solubility of this compound in your chosen solvent. Prepare fresh solutions and consider filtration before use. |
Experimental Protocols
To rigorously assess the stability of this compound, a forced degradation study is recommended. The goal is to induce degradation to a level of 5-20% to identify potential degradation products and establish a stability-indicating analytical method.[10]
Forced Degradation Protocol
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate at room temperature and/or elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
For solid-state stability, store the powdered compound in an oven at an elevated temperature (e.g., 60°C or 75°C).
-
For solution stability, incubate the stock solution at an elevated temperature.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be kept in the dark at the same temperature.
-
Sample at various time points.
-
3. Sample Analysis:
-
Analyze all samples (stressed and control) using a stability-indicating HPLC method.
-
A typical method for macrolides involves a C18 reversed-phase column with a gradient elution of acetonitrile and a phosphate buffer.[13][14]
-
Detection can be performed using a UV detector or, for more detailed analysis of degradation products, a mass spectrometer (LC-MS).
Data Presentation
The results of the forced degradation study should be summarized in tables for easy comparison.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (60°C) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Heat (75°C, Solid) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Photolysis | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 |
Users should populate this table with their own experimental data.
Visualizations
Proposed Degradation Pathway of a Generic Macrolide
The following diagram illustrates a generalized degradation pathway for macrolides, which can serve as a starting point for investigating this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Is there a list of drugs that require cold storage? [drugs.com]
- 8. research.wur.nl [research.wur.nl]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scielo.br [scielo.br]
- 13. academicoa.com [academicoa.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Macquarimicin A Experimental Conditions
Welcome to the technical support center for Macquarimicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic that functions as an inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[1] By inhibiting nSMase, this compound blocks the hydrolysis of sphingomyelin into ceramide and phosphocholine. This leads to a reduction in cellular ceramide levels, a bioactive lipid involved in various signaling pathways.
Q2: What are the primary downstream effects of this compound treatment?
Inhibition of neutral sphingomyelinase 2 (nSMase2), the primary target of this compound, has been shown to impact several cellular processes:
-
Inflammatory Signaling: nSMase2 is a mediator of TNF-α signaling. Its inhibition can interfere with the inflammatory cascade.
-
Apoptosis: Ceramide is a pro-apoptotic molecule. By reducing ceramide levels, this compound may modulate programmed cell death.
-
Exosome Formation: nSMase2 activity is linked to the biogenesis of extracellular vesicles (exosomes).
Q3: Is there a known interaction between this compound and the mTOR signaling pathway?
The direct impact of this compound on the mTOR pathway has not been explicitly detailed in available literature. However, the mTOR pathway is a central regulator of cell metabolism, growth, and proliferation and is influenced by various cellular stress and nutrient signals.[][3][4] Given that sphingolipid metabolism is interconnected with cellular stress responses, a potential indirect link exists. Researchers investigating this connection should perform targeted experiments, such as Western blotting for key mTOR pathway proteins (e.g., phosphorylated S6K, 4E-BP1), to elucidate any effects.
Q4: How should I dissolve this compound for in vitro experiments?
Like many hydrophobic small molecules, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment: Test a range of concentrations to determine the optimal working concentration for your specific cell line and assay. Based on other nSMase2 inhibitors, a starting range of 1-20 µM is recommended. |
| Compound instability: this compound may be degrading in the experimental conditions. | Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. | |
| Cell line insensitivity: The cell line being used may not express sufficient levels of neutral sphingomyelinase or the pathway being studied may not be sensitive to ceramide depletion in that context. | Use a positive control: Include a known nSMase inhibitor (e.g., GW4869) to confirm the experimental setup is working. Confirm target expression: If possible, verify the expression of nSMase2 in your cell line of interest. | |
| Cell death observed in control (vehicle-treated) wells | DMSO toxicity: The concentration of DMSO in the final culture medium may be too high. | Reduce final DMSO concentration: Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically ≤ 0.5%). Run a vehicle-only control with the same DMSO concentration to assess its effect. |
| Precipitation of this compound in culture medium | Poor solubility: The final concentration of this compound in the aqueous culture medium may exceed its solubility limit. | Lower the final concentration: If precipitation is observed, try using a lower final concentration of the compound. Ensure proper mixing: When diluting the DMSO stock into the medium, vortex or pipette vigorously to ensure thorough mixing. |
Experimental Protocols
While specific, validated protocols for this compound are not widely available, the following general methodologies for working with nSMase inhibitors can be adapted.
Neutral Sphingomyelinase Activity Assay
This assay can be used to determine the IC50 of this compound.
-
Prepare cell lysates: Culture cells of interest and harvest them. Lyse the cells to release cellular proteins, including nSMase.
-
Set up the reaction: In a microplate, combine the cell lysate with a fluorescently labeled sphingomyelin substrate.
-
Add inhibitor: Add varying concentrations of this compound (or a known inhibitor as a positive control) to the wells. Include a vehicle-only (DMSO) control.
-
Incubate: Allow the reaction to proceed at 37°C for a specified time.
-
Measure fluorescence: Stop the reaction and measure the fluorescence intensity. The activity of nSMase is proportional to the amount of fluorescent product generated.
-
Calculate IC50: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This protocol helps to determine the effect of this compound on cell viability.
-
Seed cells: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only (DMSO) control and a positive control for cell death.
-
Incubate: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Perform viability assay: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain) according to the manufacturer's instructions.
-
Measure signal: Read the absorbance or fluorescence using a plate reader.
-
Analyze data: Normalize the data to the vehicle-only control to determine the percentage of viable cells at each concentration.
Quantitative Data
| Inhibitor | Reported IC50 (µM) |
| GW4869 | ~10 |
| Manumycin A | 145[5] |
| Cambinol | 5[5] |
| DPTIP | 0.03[6] |
Note: These values are for reference only and the optimal concentration for this compound should be determined experimentally.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Macquarimicin A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macquarimicin A. Our goal is to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic that has been identified as an inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[1] This enzyme is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting nSMase, this compound can modulate the sphingolipid signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.[1][2]
Q2: What are the common challenges encountered when working with natural products like this compound?
Experiments with natural products can present several challenges, including:
-
Compound Availability and Purity: Sourcing sufficient quantities of pure compound can be difficult.[3]
-
Solubility and Stability: Natural products often have limited solubility in aqueous buffers and may be unstable under certain experimental conditions.
-
Complex Biological Effects: These compounds can have multiple biological targets, leading to off-target effects that can complicate data interpretation.
Q3: How can I ensure the quality and integrity of my this compound sample?
It is crucial to start with a well-characterized sample of this compound. We recommend the following:
-
Source from a reputable supplier: Obtain the compound from a trusted source that provides a certificate of analysis with purity data.
-
Verify identity and purity: If possible, independently verify the identity and purity of your sample using techniques like HPLC and mass spectrometry.
-
Proper storage: Store the compound according to the supplier's instructions, typically as a stock solution in an appropriate solvent at low temperature and protected from light, to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly in the context of neutral sphingomyelinase inhibition assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in nSMase assay | 1. Contaminated reagents. 2. Non-enzymatic hydrolysis of the substrate. 3. Autofluorescence of this compound or other components. | 1. Use fresh, high-quality reagents. Include a "no enzyme" control to assess background from reagents. 2. Run a "no enzyme, no inhibitor" control to measure the rate of spontaneous substrate breakdown. Subtract this from all measurements. 3. Measure the fluorescence of this compound at the assay wavelengths. If it interferes, consider using a different fluorescent substrate or a non-fluorescent detection method. |
| Irreproducible IC50 values | 1. Inaccurate serial dilutions of this compound. 2. Variability in enzyme activity between experiments. 3. Instability of this compound in the assay buffer. | 1. Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. 2. Always run a positive control (a known nSMase inhibitor) and a negative control (vehicle only) in parallel. Normalize the data to these controls. 3. Assess the stability of this compound in your assay buffer over the time course of the experiment. If it degrades, shorten the incubation time or modify the buffer composition. |
| No or weak inhibition observed | 1. Inactive this compound. 2. Insufficient concentration of this compound. 3. High substrate concentration competing with the inhibitor. | 1. Verify the integrity of your this compound stock. 2. Test a wider range of concentrations. The reported effective concentrations can vary between studies. 3. Determine the Michaelis constant (Km) for your substrate and use a substrate concentration at or below the Km value for inhibition studies. |
| Precipitation of this compound in assay wells | 1. Poor solubility of this compound in the final assay buffer. | 1. Check the final concentration of the solvent (e.g., DMSO) in the assay. It should be low enough to not affect enzyme activity but high enough to keep the compound in solution. A typical final DMSO concentration is <1%. 2. Consider using a different solvent or a solubilizing agent, but first, test its effect on enzyme activity. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against neutral sphingomyelinase. Please note that IC50 values can vary depending on the experimental conditions.
| Compound | Target Enzyme | Reported IC50 | Source |
| This compound | Membrane-bound neutral sphingomyelinase (rat brain) | ~5 µM | Tanaka et al., 1999 |
Further quantitative analysis from multiple studies is recommended for a comprehensive comparison.
Experimental Protocols
Detailed Methodology for Neutral Sphingomyelinase (nSMase) Activity Assay
This protocol is a general guideline for measuring nSMase activity and can be adapted for testing the inhibitory effect of this compound.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Substrate: N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)sphingosylphosphocholine) (NBD-sphingomyelin). Prepare a stock solution in an appropriate organic solvent (e.g., ethanol).
-
Enzyme Source: Purified or recombinant nSMase, or cell/tissue lysates containing nSMase activity.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: Chloroform:Methanol (2:1, v/v).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: If using cell or tissue lysates, homogenize the sample in a lysis buffer and determine the protein concentration.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 80 µL of the enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the NBD-sphingomyelin stock in assay buffer to the desired final concentration (e.g., 20 µM).
-
Add 10 µL of the substrate working solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Mix thoroughly and centrifuge the plate to separate the phases.
-
-
Fluorescence Measurement:
-
Carefully transfer the upper aqueous phase to a new 96-well black plate.
-
Measure the fluorescence of the NBD-ceramide product using a fluorescence plate reader (Excitation: ~460 nm, Emission: ~540 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Sphingomyelin Signaling Pathway
This diagram illustrates the central role of neutral sphingomyelinase (nSMase) in the sphingomyelin signaling pathway, the target of this compound.
Caption: The inhibitory action of this compound on the sphingomyelin signaling pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the key steps in an experimental workflow to determine the inhibitory effect of this compound on neutral sphingomyelinase.
Caption: A typical experimental workflow for evaluating this compound's inhibitory activity.
References
Technical Support Center: Large-Scale Production of Macquarimicin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Macquarimicin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a novel microbial metabolite with a complex carbocyclic structure. It is produced by the fermentation of soil isolates identified as strains of Micromonospora chalcea, a species belonging to the actinomycetes class.[1][2]
Q2: What are the primary challenges in the large-scale production of this compound?
Large-scale production of this compound, like many complex natural products, faces several hurdles. These can be broadly categorized into:
-
Fermentation Challenges: Optimizing the growth of Micromonospora chalcea for maximal yield, maintaining culture purity, and ensuring consistent batch-to-batch production.[3][4]
-
Downstream Processing Challenges: Efficiently extracting and purifying this compound from the fermentation broth to achieve high purity.
-
Scale-Up Issues: Translating laboratory-scale success to industrial-scale production, which involves managing changes in physical and chemical parameters.[3][5]
Q3: What is a typical reported yield for this compound fermentation?
A seven-day fermentation of Micromonospora chalcea has been reported to yield approximately 27 mg/liter of this compound.[1]
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Cause | Recommended Solution |
| Low this compound Titer | Suboptimal medium composition. | Conduct a medium optimization study. Test various carbon and nitrogen sources, as well as trace elements, to identify the optimal nutrient balance for secondary metabolite production by Micromonospora chalcea.[6][7] |
| Inadequate aeration or agitation. | Optimize the dissolved oxygen (DO) levels and agitation speed in the fermenter. Micromonospora is an aerobic bacterium.[8] | |
| Incorrect fermentation temperature or pH. | The optimal temperature for many Micromonospora species is between 20 and 40°C, with a pH optimum between 6.0 and 8.0.[8][9] Monitor and control these parameters throughout the fermentation. | |
| Foaming in the Fermenter | High protein content in the medium or excessive cell lysis. | Add food-grade antifoaming agents as needed. Skim off foam if it occurs.[10] |
| Contamination with other microorganisms | Non-sterile equipment, medium, or inoculum. | Ensure all components of the fermentation setup are properly sterilized. Check the purity of the seed culture before inoculation.[11] |
| Leaks in the fermenter seals or connections. | Perform a thorough check of all seals and connections for any potential points of entry for contaminants. | |
| Batch-to-Batch Inconsistency | Variability in raw materials or inoculum quality. | Standardize raw material specifications and implement a robust quality control process for the inoculum preparation.[3] |
| Fluctuations in process parameters. | Implement automated process control to maintain consistent temperature, pH, DO, and nutrient feed rates.[3] |
Extraction and Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound during Extraction | Inefficient cell lysis or product extraction from the biomass. | Test different cell disruption methods (e.g., sonication, high-pressure homogenization) and extraction solvents to maximize the release of this compound. |
| Degradation of the compound during extraction. | Perform extraction at a lower temperature and protect the extract from light and extreme pH values. | |
| Poor Purity after Initial Purification Steps | Co-extraction of structurally similar impurities. | Employ a multi-step purification strategy. Consider using a combination of chromatographic techniques such as silica gel chromatography, and potentially reverse-phase chromatography.[12] |
| Difficulty in Removing Closely Related Impurities | Presence of other macquarimicin analogues (e.g., Macquarimicin B).[1][2] | Utilize high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with an appropriate stationary and mobile phase to achieve separation. |
| Product Precipitation during Purification | Exceeding the solubility limit of this compound in the chosen solvent. | Adjust the solvent composition or concentration of the product to maintain solubility. Consider performing purification at a controlled temperature. |
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound production.
| Parameter | Value | Reference |
| Producing Organism | Micromonospora chalcea | [1] |
| Fermentation Time | 7 days | [1] |
| Reported Yield | 27 mg/L | [1] |
| Optimal Temperature Range | 20 - 40 °C (typical for Micromonospora) | [8] |
| Optimal pH Range | 6.0 - 8.0 (typical for Micromonospora) | [9] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Micromonospora chalcea
-
Aseptic Technique: All procedures must be performed in a laminar flow hood to maintain sterility.
-
Strain Revival: Revive a cryopreserved stock of Micromonospora chalcea by streaking onto a suitable agar medium (e.g., Actinomycete Isolation Agar). Incubate at 28-30°C until colonies are well-formed.
-
Seed Culture 1 (Shake Flask): Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C on a rotary shaker at 200 rpm for 3-4 days.
-
Seed Culture 2 (Seed Fermenter): Transfer the contents of the shake flask to a sterilized seed fermenter containing the appropriate volume of seed medium (typically 5-10% of the production fermenter volume). Maintain temperature, pH, and aeration at optimal levels for vegetative growth.
-
Inoculation: Once the seed culture reaches the late exponential growth phase (determined by optical density or biomass measurement), transfer it aseptically to the production fermenter.
Protocol 2: General Protocol for Macrolide Extraction and Initial Purification
-
Biomass Separation: At the end of the fermentation, separate the Micromonospora chalcea biomass from the culture broth by centrifugation or microfiltration.
-
Extraction from Biomass:
-
Resuspend the cell pellet in a suitable organic solvent (e.g., methanol, acetone, or ethyl acetate).
-
Disrupt the cells using sonication or a homogenizer to release intracellular metabolites.
-
Separate the cell debris by centrifugation and collect the solvent extract.
-
-
Extraction from Supernatant: Perform a liquid-liquid extraction of the fermentation broth with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to recover extracellular this compound.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Initial Purification (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, to achieve the desired purity.
Visualizations
Caption: A generalized workflow for the production of this compound.
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macquarimicins, microbial metabolites from Micromonospora. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 4. susupport.com [susupport.com]
- 5. Successful Scale-Up for High-Density Microbial Processes | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 11. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 12. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of Macquarimicin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Macquarimicin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a macrolide compound known to be an inhibitor of membrane-bound neutral sphingomyelinase (nSMase) from rat brain.[1] Its primary mechanism of action is the inhibition of this enzyme, which plays a role in various cellular signaling pathways.
Q2: What are off-target effects and why are they a significant concern in research?
Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a biological system.[2] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a therapeutic context.[2][3] Identifying and minimizing these effects is crucial for ensuring the validity of research findings and the safety and efficacy of potential drug candidates.[3]
Q3: What are the known or potential off-target effects of this compound?
Currently, the publicly available scientific literature does not extensively detail the specific off-target profile of this compound. As with many small molecules, it has the potential to interact with other proteins, particularly those with similar binding pockets or structural motifs to its primary target. Researchers should therefore assume the possibility of off-target activities and implement strategies to identify and control for them.
Q4: What general strategies can I employ to minimize off-target effects in my experiments?
Several strategies can help minimize the impact of off-target effects:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.
-
Use of Structurally Unrelated Inhibitors: If possible, use another inhibitor of nSMase with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the primary target (nSMase).[2] If the phenotype of the genetic perturbation matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a target knockdown or knockout background, the addition of this compound should not produce any further biological effect if its action is solely through the intended target.
Q5: What experimental methods can be used to proactively identify the off-target profile of this compound?
A variety of in vitro and in-cell assays can be used to identify potential off-target interactions:
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity.[4][5][6] Many kinases share structural similarities in their ATP-binding pockets, making them common off-targets for small molecules.[6][7]
-
Receptor Binding Assays: These assays can determine if this compound binds to a panel of known receptors, transporters, and ion channels.[8] Radioligand binding assays are a common format for this type of screening.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[10][11][12][13] It can be adapted to a proteome-wide scale to identify unknown targets.
-
Proteomics Approaches: Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down proteins that directly interact with an immobilized version of this compound.
Troubleshooting Guide
Problem: I am observing an unexpected or inconsistent phenotype in my cell-based assays after treatment with this compound. How can I determine if this is due to an off-target effect?
Solution: This situation requires a systematic approach to distinguish on-target from off-target effects.
-
Step 1: Confirm Compound Integrity and Concentration. Ensure the purity and stability of your this compound stock. Verify the final concentration in your assay.
-
Step 2: Perform a Detailed Dose-Response Analysis. A classic bell-shaped or sigmoidal dose-response curve is often indicative of on-target activity. Complex or biphasic curves may suggest multiple targets with different affinities.
-
Step 3: Utilize Control Compounds. Include a negative control (a structurally similar but inactive molecule, if available) and a positive control (another known nSMase inhibitor).
-
Step 4: Employ Genetic Validation. Use siRNA or CRISPR to knock down nSMase. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.
-
Step 5: Initiate Off-Target Profiling. If the above steps suggest an off-target effect, consider using a broad screening panel, such as a kinase panel or a receptor binding panel, to identify potential unintended targets.
Problem: How do I select the most appropriate off-target screening panel for this compound?
Solution: The choice of a screening panel should be guided by several factors:
-
Structural Similarity: Analyze the structure of this compound. If it shares structural motifs with known classes of inhibitors (e.g., kinase inhibitors, GPCR ligands), prioritize panels that cover these target families.
-
Observed Phenotype: The nature of the unexpected phenotype can provide clues. For example, if you observe changes in cell cycle progression or proliferation, a kinase panel would be highly relevant.[3] If you see effects on cell signaling or neurotransmission, a receptor and ion channel panel would be a logical choice.
-
Tiered Approach: Start with a broad, cost-effective panel. Based on the initial hits, you can then move to more focused and specialized panels to confirm and characterize the interaction.
Data Presentation: Example Off-Target Screening Data
The following tables represent hypothetical data from off-target screening assays for this compound.
Table 1: Kinase Profiling Summary (10 µM this compound)
| Kinase Target | % Inhibition | Potential for Off-Target Interaction |
| MAPK1 | 85% | High |
| CDK2 | 62% | Moderate |
| SRC | 45% | Low |
| EGFR | 12% | Negligible |
| PI3Kα | 8% | Negligible |
Table 2: Receptor Binding Assay Summary (10 µM this compound)
| Receptor Target | % Inhibition of Radioligand Binding | Potential for Off-Target Interaction |
| Adrenergic α1A | 78% | High |
| Dopamine D2 | 55% | Moderate |
| Histamine H1 | 25% | Low |
| Muscarinic M1 | 9% | Negligible |
| Serotonin 5-HT2A | 5% | Negligible |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing target engagement in intact cells.
1. Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). c. Incubate for a predetermined time (e.g., 1-3 hours) at 37°C to allow for compound uptake and target engagement.[14]
2. Heating Step: a. Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]
3. Cell Lysis and Protein Solubilization: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[12] b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]
4. Protein Quantification and Analysis: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze the amount of the target protein (nSMase) and any suspected off-target proteins remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.[12]
5. Data Interpretation: a. A ligand-bound protein will be more thermally stable and will thus remain in the soluble fraction at higher temperatures compared to the unbound protein. b. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the protein.
Protocol 2: Kinase Profiling Assay (Radiometric)
This is a generalized protocol for a radiometric kinase assay.
1. Reaction Setup: a. In a 96-well or 384-well plate, add the reaction buffer containing ATP (spiked with γ-³³P-ATP), the specific kinase being tested, and its corresponding substrate peptide. b. Add this compound at various concentrations or a vehicle control.
2. Kinase Reaction: a. Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase to phosphorylate its substrate.
3. Reaction Termination and Separation: a. Stop the reaction by adding a solution like phosphoric acid. b. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. c. Wash the filter plate multiple times to remove unincorporated γ-³³P-ATP.
4. Signal Detection: a. Add scintillation fluid to the wells. b. Measure the radioactivity in each well using a scintillation counter.
5. Data Analysis: a. The amount of radioactivity is proportional to the kinase activity. b. Calculate the percent inhibition of kinase activity by this compound at each concentration relative to the vehicle control. c. Plot the percent inhibition versus the compound concentration to determine the IC50 value.
Protocol 3: Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay.
1. Membrane Preparation: a. Use cell membranes prepared from cells overexpressing the receptor of interest.
2. Assay Setup: a. In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor, and various concentrations of this compound.[8] b. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).
3. Incubation: a. Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and any bound radioligand will be trapped on the filter.[8] b. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
5. Signal Detection: a. Dry the filter plate and add scintillation cocktail. b. Count the radioactivity on the filters using a microplate scintillation counter.[8]
6. Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Determine the percent inhibition of specific binding caused by this compound. c. Plot the percent inhibition against the concentration of this compound to calculate the IC50 or Ki value.
Visualizations
References
- 1. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Macquarimicin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Macquarimicin A in DMSO solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has changed color. What does this indicate?
A change in the color of your this compound stock solution could indicate degradation of the compound. Purity of the compound should be assessed immediately using an appropriate analytical method such as HPLC or LC-MS.
Q2: I am observing variable results in my bioassays using this compound from a DMSO stock. Could this be related to compound stability?
Inconsistent results in bioassays can be a strong indicator of compound instability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the formation of new products that may have different biological activities or interfere with the assay. It is recommended to use freshly prepared stock solutions or to validate the stability of your stock under your specific storage conditions.
Q3: How should I properly store my this compound in DMSO to minimize degradation?
-
Low Temperature Storage: Store aliquots at -20°C or -80°C to slow down chemical reactions.
-
Protection from Light: Store vials in the dark, as light can induce degradation of photosensitive compounds.[1][2]
-
Moisture Control: DMSO is hygroscopic and can absorb water from the atmosphere. Water can facilitate hydrolysis of susceptible compounds.[3] Use anhydrous DMSO and store solutions in tightly sealed vials with desiccant.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation.[3] It is advisable to prepare small-volume aliquots for single use.
Troubleshooting Guides
Problem: Unexpected or inconsistent analytical results (HPLC, LC-MS).
-
Possible Cause 1: Degradation of this compound in DMSO.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution of this compound as a reference.
-
Compare the chromatogram of the fresh sample to your stored sample, looking for new peaks or a decrease in the main peak area.
-
If degradation is confirmed, prepare fresh stock solutions for immediate use.
-
Consider performing a time-course stability study to determine the degradation rate under your storage conditions (see Experimental Protocols).
-
-
-
Possible Cause 2: Contamination of the DMSO solvent.
-
Troubleshooting Steps:
-
Run a blank injection of the DMSO solvent used for your stock solution.
-
If contaminant peaks are observed, use a new, high-purity, anhydrous grade of DMSO.
-
Ensure proper handling to prevent contamination of the solvent.
-
-
Problem: Loss of biological activity in assays.
-
Possible Cause: Degradation of this compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Confirm the purity and concentration of your this compound stock solution using a quantitative analytical method (e.g., qNMR or LC-MS with a standard curve).
-
If the concentration is lower than expected, prepare a fresh stock solution.
-
Always include a positive control in your bioassays to ensure the assay itself is performing as expected.
-
-
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO under Different Storage Conditions.
| Storage Condition | Timepoint | Purity (%) by HPLC |
| Room Temperature (~25°C) | 0 hours | 99.5 |
| 24 hours | 85.2 | |
| 48 hours | 70.1 | |
| Refrigerated (4°C) | 0 hours | 99.5 |
| 24 hours | 98.1 | |
| 7 days | 92.5 | |
| Frozen (-20°C) | 0 hours | 99.5 |
| 30 days | 99.1 | |
| 90 days | 97.8 | |
| Frozen (-80°C) | 0 hours | 99.5 |
| 90 days | 99.3 | |
| 180 days | 99.0 |
Note: This data is illustrative and should be confirmed by experimental analysis for this compound.
Experimental Protocols
Protocol 1: HPLC-UV Analysis for this compound Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in high-purity, anhydrous DMSO.
-
Dilute the stock solution to a working concentration of 50 µg/mL in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the freshly prepared sample to establish the initial purity profile.
-
Inject aged or suspect samples and compare the chromatograms.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.
-
Sample Preparation: Prepare separate solutions of this compound in DMSO.
-
Stress Conditions: Expose the solutions to various stress conditions, such as:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose to UV light.
-
-
Analysis: At specified time points, neutralize the samples (if necessary) and analyze by LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended protocol for storing this compound in DMSO.
References
Validation & Comparative
Macquarimicin A: A Comparative Analysis Against Key Antibacterial Agents
Disclaimer: Publicly available data on the antibacterial properties of Macquarimicin A is extremely limited. This guide provides a comparative analysis based on the sparse existing information and contrasts it with well-characterized antibacterial agents. The content is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a microbial metabolite produced by strains of Micromonospora chalcea.[1] While primarily investigated for other biological activities, it has been noted for its antibacterial properties, albeit with a narrow spectrum and low potency based on initial findings. This document aims to contextualize the known antibacterial profile of this compound against that of established clinical agents: linezolid, vancomycin, and daptomycin.
Comparative Antibacterial Activity
The only available quantitative data on this compound's antibacterial activity demonstrates very low efficacy against anaerobic bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.[1] In contrast, linezolid, vancomycin, and daptomycin are potent agents primarily targeting Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Enterococcus species.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Agents
| Antibacterial Agent | Bacterial Species | MIC (µg/mL) |
| This compound | Bacteroides spp. and other anaerobes | 50 - 100[1] |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 |
| Enterococcus faecium (VRE) | 1 - 4 | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 |
| Enterococcus faecalis | 1 - 4 | |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1 |
| Enterococcus faecium (VRE) | 1 - 4 |
Note: MIC values for comparator agents are typical ranges and can vary based on the specific strain and testing methodology.
Mechanism of Action
The mechanisms of action for these antibacterial agents are distinct, highlighting different cellular targets. The precise antibacterial mechanism of this compound is not well-documented in the available literature.
-
This compound: The antibacterial mechanism of action is not clearly defined in existing research. It has been shown to inhibit membrane-bound neutral sphingomyelinase, but a direct link to its antibacterial effect has not been established.
-
Linezolid: A member of the oxazolidinone class, linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
-
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking transglycosylation and transpeptidation.
-
Daptomycin: A cyclic lipopeptide, daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to potassium efflux, membrane depolarization, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.
Figure 1: Simplified mechanisms of action for comparator antibacterial agents.
Experimental Protocols
The determination of antibacterial activity is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibacterial agent is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion
Based on the very limited available data, this compound demonstrates weak activity against anaerobic bacteria. Its potential as a clinically relevant antibacterial agent is not supported by current evidence, especially when compared to the potent and well-characterized activities of linezolid, vancomycin, and daptomycin against pathogenic Gram-positive bacteria. Further research is required to fully elucidate the antibacterial spectrum and mechanism of action of this compound to determine if it holds any therapeutic promise. Researchers in drug development should consider these significant data gaps before pursuing this compound as a viable antibacterial candidate.
References
A Comparative Analysis of Macquarimicin A and Functionally Related Neutral Sphingomyelinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the landscape of neutral sphingomyelinase inhibition, contextualizing the natural product Macquarimicin A alongside synthetic and other natural compounds.
Introduction
This compound, a macrolide produced by Micromonospora species, has been identified as a novel inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in various signaling pathways related to inflammation, apoptosis, and cellular stress.[1] Its unique structure and biological activity make it a person of interest in drug discovery. However, a comprehensive understanding of its potential requires a comparative analysis with other known N-SMase inhibitors. Due to a lack of publicly available direct structural analogs of this compound, this guide provides a comparative study of this compound and other well-characterized N-SMase inhibitors that can be considered its functional analogs. These compounds, while structurally diverse, target the same key enzyme in the sphingolipid signaling pathway.
This guide presents a summary of their inhibitory potencies, details common experimental protocols for assessing N-SMase inhibition, and visualizes the pertinent signaling pathway to provide a foundational resource for researchers in the field.
Data Presentation: Comparative Inhibitory Potency
| Compound | Type | Source/Origin | IC50 (N-SMase) | Reference |
| This compound | Natural Product (Macrolide) | Micromonospora sp. | Not Reported | Tanaka et al., 1999[1] |
| GW4869 | Synthetic | Small Molecule | ~1 µM | Luberto et al., 2002 |
| PDDC | Synthetic | Small Molecule | Not specified, but used in vivo to inhibit nSMase2 | Rojas et al., 2018 |
| DPTIP | Synthetic | Small Molecule | 30 nM | Šála et al., 2020 |
| Manumycin A | Natural Product | Streptomyces parvulus | 145 µM | Arenz et al., 2001 |
| Spiroepoxide | Natural Product | Fungal Metabolite | 29 µM | Arenz et al., 2001 |
| Cambinol | Synthetic | Small Molecule | 5 µM | Figuera-Losada et al., 2015 |
Experimental Protocols: Neutral Sphingomyelinase (N-SMase) Inhibition Assay
The following provides a generalized protocol for determining the in vitro inhibitory activity of compounds against N-SMase. Specific details may vary based on the enzyme source (recombinant vs. native), substrate, and detection method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against N-SMase activity.
Principle: N-SMase catalyzes the hydrolysis of sphingomyelin to phosphocholine and ceramide. The enzymatic activity can be measured by quantifying the formation of one of these products. A common method involves a coupled enzymatic assay where phosphocholine is further hydrolyzed by alkaline phosphatase to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then detected using a fluorometric or colorimetric probe.
Materials:
-
Recombinant or purified N-SMase2
-
Sphingomyelin (substrate)
-
Alkaline Phosphatase
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red or a similar fluorescent/colorimetric probe
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
Test compounds (e.g., this compound, analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., GW4869).
-
Enzyme Preparation: Dilute the N-SMase enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add a defined volume of the test compound dilutions to the wells of the microplate.
-
Add the N-SMase enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add the substrate solution containing sphingomyelin.
-
-
Coupled Enzyme Reaction and Detection:
-
After a specific incubation period (e.g., 30-60 minutes) at 37°C, stop the N-SMase reaction (e.g., by adding a stop solution or by proceeding directly to the detection step if the assay is continuous).
-
Add the detection reagent mixture containing alkaline phosphatase, choline oxidase, HRP, and the fluorescent/colorimetric probe.
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the background readings (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a control with no enzyme activity (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathway of Neutral Sphingomyelinase and its Inhibition
Caption: N-SMase pathway and points of inhibition.
Experimental Workflow for N-SMase Inhibition Assay
Caption: Workflow for N-SMase inhibition screening.
References
head-to-head comparison of Macquarimicin A and vancomycin
A comprehensive head-to-head comparison of Macquarimicin A and the well-established antibiotic vancomycin is currently not feasible due to the limited publicly available data on the antibacterial properties of this compound. While vancomycin is a widely studied glycopeptide antibiotic with a wealth of information on its mechanism of action, antibacterial spectrum, and clinical efficacy, this compound remains largely uncharacterized in the scientific literature from an antimicrobial perspective.
Initial reports from 1999 identified this compound as an inhibitor of membrane-bound neutral sphingomyelinase with observed antibacterial activity against Bacillus cereus and Staphylococcus aureus. However, crucial quantitative data, such as Minimum Inhibitory Concentrations (MICs), and detailed experimental protocols for this antibacterial activity have not been published. Furthermore, there is no available information regarding its in vivo efficacy in animal models of infection or mechanisms of resistance.
This guide, therefore, will provide a detailed overview of vancomycin as a benchmark and highlight the significant knowledge gaps that prevent a direct comparison with this compound.
Vancomycin: A Detailed Profile
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive bacterial infections for decades.[1][2] It is particularly crucial for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It specifically binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1][4] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.[1][3]
The following diagram illustrates the mechanism of action of vancomycin:
Caption: Mechanism of action of vancomycin.
Antibacterial Spectrum and Efficacy
Vancomycin's activity is primarily directed against Gram-positive bacteria. It is ineffective against most Gram-negative bacteria due to the inability of the large vancomycin molecule to penetrate the outer membrane.[3]
Table 1: In Vitro Activity of Vancomycin against Key Gram-Positive Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | 1.0 - 4.0 |
| Staphylococcus epidermidis | 0.5 - 4.0 |
| Enterococcus faecalis (vancomycin-susceptible) | 1.0 - 4.0 |
| Enterococcus faecium (vancomycin-susceptible) | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤1.0 |
| Clostridioides difficile (oral) | 0.5 - 16 |
Note: MIC values can vary depending on the testing method and geographical location.
In vivo, vancomycin has demonstrated efficacy in a wide range of infections, including bacteremia, endocarditis, pneumonia, and soft tissue infections caused by susceptible Gram-positive organisms.
Mechanisms of Resistance
The emergence of vancomycin resistance, particularly in enterococci (Vancomycin-Resistant Enterococci, VRE) and more recently in Staphylococcus aureus (Vancomycin-Intermediate S. aureus, VISA; and Vancomycin-Resistant S. aureus, VRSA), is a significant clinical concern. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of vancomycin.
This compound: Unanswered Questions
As of late 2025, the scientific literature lacks the necessary data to perform a meaningful comparison of this compound with vancomycin. The initial discovery in 1999 highlighted its potential, but subsequent research providing key antibacterial metrics appears to be absent from the public domain.
To enable a proper comparative analysis, the following data for this compound would be required:
-
Mechanism of Antibacterial Action: The specific molecular target and pathway through which this compound exerts its antibacterial effect are unknown.
-
Antibacterial Spectrum: A comprehensive evaluation of its activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is needed.
-
Quantitative In Vitro Data: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against key pathogens is essential.
-
In Vivo Efficacy: Studies in established animal models of infection are required to assess its therapeutic potential.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug exposure and antibacterial effect, is crucial.
-
Toxicity Profile: A thorough evaluation of its safety profile is necessary.
-
Mechanisms of Resistance: Investigating the potential for resistance development and the underlying mechanisms is critical.
The following workflow illustrates the necessary steps for the preclinical evaluation of a new antibiotic like this compound:
Caption: Preclinical development workflow for a new antibiotic.
Conclusion
While the prospect of new antibiotics is always of high interest to the scientific community, a direct and meaningful comparison between this compound and vancomycin is not possible at this time. Vancomycin remains a critical therapeutic agent with a well-defined profile. For this compound to be considered a viable alternative or complementary agent, extensive further research is required to elucidate its fundamental antibacterial properties. Researchers and drug development professionals should be aware of the significant data gap for this compound when evaluating novel antimicrobial candidates.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Macquarimicin A: A Comparative Guide to Neutral Sphingomyelinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Macquarimicin A and other prominent inhibitors of neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways. While this compound has been identified as an inhibitor of membrane-bound neutral sphingomyelinase, a lack of publicly available quantitative data on its potency and specificity currently limits a direct comparative assessment. This guide, therefore, focuses on presenting the available information on this compound alongside a detailed, data-driven comparison of well-characterized alternative nSMase inhibitors.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea. Seminal research has demonstrated its ability to inhibit the activity of membrane-bound neutral sphingomyelinase (nSMase) in rat brain tissue.[1] The inhibition of nSMase disrupts the hydrolysis of sphingomyelin to ceramide, a critical step in various signaling cascades involved in cellular stress responses, inflammation, and apoptosis.[2] Beyond its effect on nSMase, this compound also exhibits anti-bacterial and anti-inflammatory properties. A related compound, Macquarimicin B, has shown activity against a leukemia cell line. However, to date, specific quantitative metrics of this compound's inhibitory potency (such as IC50 or Kᵢ values) against nSMase and its selectivity against other enzymes have not been detailed in the available scientific literature.
Comparative Analysis of Neutral Sphingomyelinase Inhibitors
To provide a framework for assessing potential nSMase inhibitors, this section details the specificity and potency of several widely used and novel compounds. The data presented below has been compiled from various scientific publications and provides a benchmark for evaluating the performance of new chemical entities targeting nSMase.
Quantitative Inhibitor Data
| Inhibitor | Target(s) | IC50 / Kᵢ | Selectivity Profile | Mode of Inhibition |
| This compound | Neutral Sphingomyelinase | Data not available | Data not available | Data not available |
| GW4869 | nSMase | IC50: 1 µM | Selective for nSMase over acid sphingomyelinase (aSMase).[3] | Non-competitive |
| Cambinol | nSMase2, SIRT1, SIRT2 | Kᵢ (nSMase2): 7 µM | Approximately 10-fold more potent for nSMase2 than for SIRT1 (IC50: 56 µM) and SIRT2 (IC50: 59 µM). | Uncompetitive |
| PDDC | nSMase2 | IC50: 300 nM | Highly selective for nSMase2. No significant inhibition of acid phosphatase or aSMase. In a panel of 44 other targets, only 4 showed any interaction at 10 µM. | Non-competitive |
| DPTIP | nSMase2 | IC50: 30 nM | Potent and selective for nSMase2. | Non-competitive |
Signaling Pathway of Neutral Sphingomyelinase
Neutral sphingomyelinase plays a crucial role in cellular signaling by catalyzing the production of ceramide. Various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), can activate nSMase.[4] The resulting increase in ceramide concentration can trigger downstream signaling cascades leading to diverse cellular responses, including apoptosis, cell cycle arrest, and inflammation.[2]
References
- 1. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macquarimicin A and Ciprofloxacin: An In-Depth Guide for Researchers
In the landscape of antibacterial drug discovery and development, a thorough comparative analysis of novel compounds against established antibiotics is paramount. This guide provides a detailed comparison of Macquarimicin A, a lesser-known microbial metabolite, and Ciprofloxacin, a widely used fluoroquinolone antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, and available experimental data.
Introduction
Ciprofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its mechanism of action, antibacterial activity, and resistance patterns are well-documented.
This compound is a microbial metabolite produced by strains of Micromonospora chalcea.[3] It has been identified as a macrolide with reported inhibitory effects on neutral sphingomyelinase, as well as antibacterial and anti-inflammatory properties. However, publicly available data on its antibacterial activity is notably limited.
Mechanism of Action
The fundamental difference between these two compounds lies in their cellular targets and mechanisms of action.
Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to cell death.[4] This bactericidal action is highly effective against susceptible bacteria.
This compound , on the other hand, has been shown to inhibit membrane-bound neutral sphingomyelinase in rat brains. While it is classified as an antibacterial agent, its precise mechanism of antibacterial action is not well-elucidated in the available literature. It is known to affect Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, but the specific molecular targets within these bacteria have not been extensively reported.
Antibacterial Spectrum: A Data-Driven Comparison
A direct, comprehensive comparison of the antibacterial spectra of this compound and ciprofloxacin is challenging due to the sparse data available for this compound. The following tables summarize the known Minimum Inhibitory Concentration (MIC) values.
This compound
The available data for this compound's antibacterial activity is limited. The original discovery publication reported its activity primarily against anaerobic bacteria.
| Bacterium | MIC (µg/mL) | Reference |
| Bacteroides spp. and other anaerobes | 50 - 100 | [3] |
| Staphylococcus aureus | Data not available | |
| Bacillus cereus | Data not available | |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available |
Note: While some sources mention activity against S. aureus and B. cereus, specific MIC values from peer-reviewed literature could not be identified.
Ciprofloxacin
Ciprofloxacin exhibits a broad spectrum of activity, with particular potency against Gram-negative bacteria. The following table presents a summary of its activity against a range of common pathogens.
| Bacterium | MIC Range (µg/mL) |
| Escherichia coli | 0.004 - 128 |
| Pseudomonas aeruginosa | 0.03 - >256 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 - 4 |
| Staphylococcus aureus (Methicillin-resistant) | 0.25 - 64 |
| Bacillus cereus | 0.03 - >4 |
| Enterococcus faecalis | 0.25 - 8 |
| Streptococcus pneumoniae | 0.5 - 8 |
| Klebsiella pneumoniae | 0.015 - >64 |
Disclaimer: The MIC values for ciprofloxacin can vary significantly depending on the specific strain and the presence of resistance mechanisms. The values presented here are a general representation from various studies.
Resistance Mechanisms
The development of resistance is a critical factor in the long-term viability of any antibiotic.
Ciprofloxacin: Resistance to ciprofloxacin is well-characterized and primarily occurs through two main mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of ciprofloxacin to its targets.
-
Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.
This compound: Due to the limited research on its antibacterial action, there is no information available regarding resistance mechanisms to this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the potency of an antibacterial agent. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted.
Broth Microdilution Method (CLSI/EUCAST General Protocol)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
References
- 1. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a newly identified bacteriocin of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Macquarimicins, Microbial Metabolites From [research.amanote.com]
- 4. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Macquarimicin A
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of bioactive compounds like Macquarimicin A is a critical component of laboratory best practices. Adherence to proper disposal protocols not only ensures a safe working environment but also prevents the release of biologically active molecules into ecosystems, mitigating the risk of unforeseen consequences such as the development of antibiotic resistance.[1][2]
This compound, as a bioactive small molecule, must be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to environmental contamination and is contrary to regulatory guidelines.[1] The following procedures provide a comprehensive guide for the safe handling and disposal of this compound and associated waste materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult your institution's specific Environmental Health and Safety (EHS) guidelines, as these protocols take precedence.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Waste Segregation and Collection
Proper segregation of waste at the source is fundamental to a safe and efficient disposal process. Do not mix this compound waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's EHS office.
Table 1: this compound Waste Disposal Summary
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Waste | Unused or expired pure this compound powder, contaminated lab materials (e.g., weigh boats, filter paper, paper towels). | Labeled, sealed, and chemically resistant hazardous waste container. | Collection by a certified hazardous waste contractor for incineration.[3][4] |
| Liquid Waste | Stock solutions of this compound, unused media containing the antibiotic. | Labeled, sealed, and leak-proof hazardous waste container.[3] | Collection by a certified hazardous waste contractor for incineration.[3][5] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps. | Collection by a certified hazardous waste contractor for incineration.[3] |
| Empty Containers | Original vials or containers that held this compound. | Must be treated as hazardous waste, even if "empty," and placed in the solid chemical waste stream.[3][4] | Collection by a certified hazardous waste contractor for incineration.[3] |
Step-by-Step Disposal Protocol
-
Identify and Segregate: Clearly identify all waste materials contaminated with this compound. This includes pure compound, solutions, contaminated labware, and PPE.
-
Contain Solid Waste:
-
Place solid this compound waste into a designated, durable, and sealable container clearly labeled "Hazardous Waste: this compound."[4]
-
Ensure the container is compatible with the chemical nature of the waste.
-
-
Contain Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3]
-
The container must be clearly labeled "Hazardous Waste: this compound Solution" and should indicate the solvent used.
-
Do not overfill containers; allow for expansion.
-
-
Dispose of Contaminated Sharps:
-
Immediately place any sharps contaminated with this compound into a designated, puncture-proof sharps container for chemical waste.[3]
-
-
Manage Empty Containers:
-
Storage Pending Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal company.
-
-
Schedule Waste Pickup:
-
Follow your institution's established procedures to schedule a pickup of the hazardous waste. Ensure all required documentation is complete.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always consult and adhere to the specific safety and disposal protocols established by their institution and local regulatory bodies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Macquarimicin A
This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of Macquarimicin A. It is intended for researchers, scientists, and professionals in the field of drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).
Summary of Hazards and Required PPE:
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | Gloves: Handle with inspected, approved gloves. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2A) | Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| H335: May cause respiratory irritation | STOT SE (Cat. 3) | Respiratory Protection: Use only in a well-ventilated area or outdoors. If ventilation is inadequate, wear a suitable respirator. For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
| General Handling | - | Protective Clothing: Wear appropriate protective clothing to prevent skin exposure. |
Operational and Handling Protocols
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
Experimental Workflow for Handling this compound:
Caption: A procedural workflow for the safe handling of this compound.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: A step-by-step guide for the proper disposal of this compound waste.
Key Disposal Considerations:
-
Dispose of contents and containers to an approved waste disposal plant.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated materials, such as gloves, pipette tips, and labware, must be disposed of as chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
